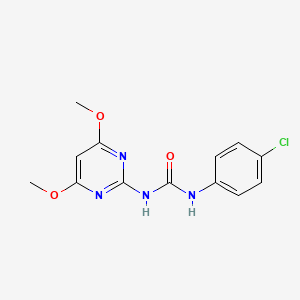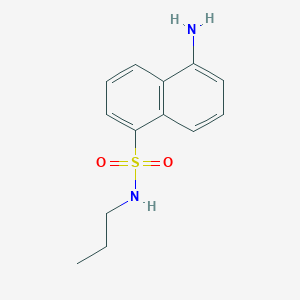
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is an organic compound characterized by its phenolic structure with bulky tert-butyl groups and a dimethylbutenyl side chain. This compound is known for its antioxidant properties and is used in various industrial applications to stabilize products against oxidation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol typically involves the alkylation of phenol with tert-butyl groups and a subsequent addition of the dimethylbutenyl side chain. One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.
科学的研究の応用
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant to stabilize polymers and other materials against oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic applications due to its antioxidant properties.
作用機序
The antioxidant effect of 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation and enhancing its stability .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Another antioxidant used in various industrial applications.
Uniqueness
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is unique due to its specific structural features, including the dimethylbutenyl side chain, which may impart distinct properties and applications compared to other similar compounds.
特性
CAS番号 |
185521-71-5 |
|---|---|
分子式 |
C20H32O |
分子量 |
288.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(3,3-dimethylbut-1-enyl)phenol |
InChI |
InChI=1S/C20H32O/c1-18(2,3)11-10-14-12-15(19(4,5)6)17(21)16(13-14)20(7,8)9/h10-13,21H,1-9H3 |
InChIキー |
JCBHKZKEIGVPBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


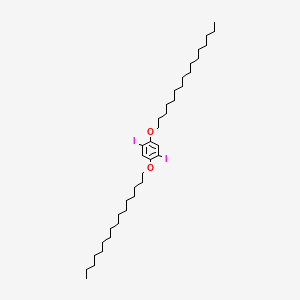
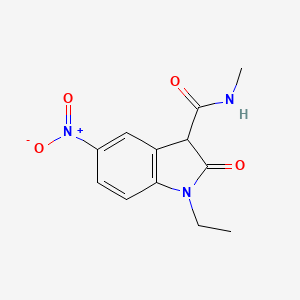
silane](/img/structure/B12556436.png)
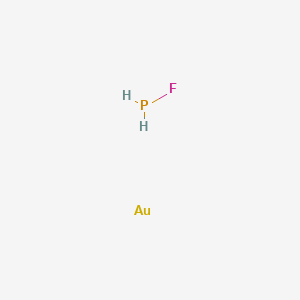
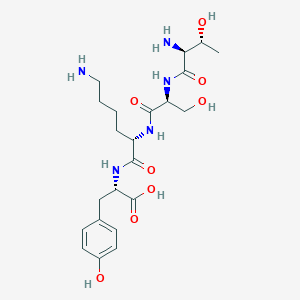

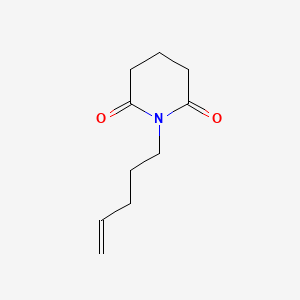
![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)


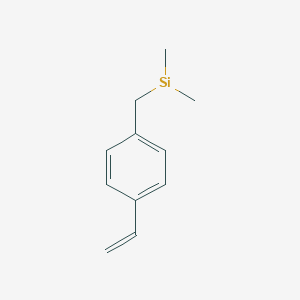
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
